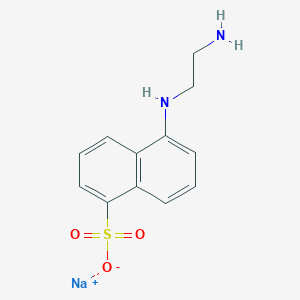

Sodium 5-((2-aminoethyl)amino)naphthalene-1-sulfonate

Description

Properties

IUPAC Name |

sodium;5-(2-aminoethylamino)naphthalene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S.Na/c13-7-8-14-11-5-1-4-10-9(11)3-2-6-12(10)18(15,16)17;/h1-6,14H,7-8,13H2,(H,15,16,17);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWRACRQRUQQGH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)NCCN.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N2NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399484 | |

| Record name | Sodium 5-[(2-aminoethyl)amino]naphthalene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100900-07-0 | |

| Record name | Sodium 5-[(2-aminoethyl)amino]naphthalene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-Aminoethylamino)-1-naphthalene-sulfonic acid sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Sodium 5-((2-aminoethyl)amino)naphthalene-1-sulfonate (EDANS)

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 5-((2-aminoethyl)amino)naphthalene-1-sulfonate, commonly known in the scientific community as EDANS, is a versatile fluorescent probe with significant applications in biochemical and biomedical research. Its utility is most pronounced in the development of fluorogenic substrates for enzymatic assays, particularly in the field of drug discovery. This guide provides a comprehensive overview of the chemical and photophysical properties of EDANS, its primary applications, and detailed protocols for its use, grounded in scientific principles and practical expertise.

From my experience as a Senior Application Scientist, the choice of a fluorescent probe is a critical decision in assay development. EDANS has consistently proven to be a reliable and sensitive tool, especially when paired with a suitable quencher in Förster Resonance Energy Transfer (FRET) applications. Its environment-sensitive fluorescence provides a dynamic range that is essential for high-throughput screening (HTS) of enzyme inhibitors and for elucidating complex biological mechanisms.

Core Chemical and Physical Properties

Understanding the fundamental properties of EDANS is paramount for its effective application. These properties dictate its behavior in different experimental setups and are crucial for the design of robust and reproducible assays.

| Property | Value | Source(s) |

| Synonyms | 1,5-EDANS, EDANS sodium salt, N-(Aminoethyl)-5-naphthylamine-1-sulfonic Acid Sodium Salt, 5-(2-Aminoethylamino)-1-naphthalenesulfonic acid sodium salt | , |

| Molecular Formula | C₁₂H₁₃N₂NaO₃S | |

| Molecular Weight | 288.30 g/mol | , |

| Appearance | Light yellow solid | |

| Solubility | Soluble in DMSO. The sodium salt is much more water-soluble than the free acid form. | , |

| Purity | Typically >98% (HPLC) | |

| Storage | Store at -20°C, protected from light and moisture. Stable for ≥ 2 years under these conditions. | , |

Photophysical Characteristics

The fluorescence of EDANS is the cornerstone of its utility. Its spectral properties make it an excellent donor in FRET pairs, most commonly with 4-((4-(dimethylamino)phenyl)azo)benzoic acid (DABCYL) as the acceptor (quencher).

| Parameter | Value | Source(s) |

| Excitation Wavelength (λex) | ~336 nm | |

| Emission Wavelength (λem) | ~490 nm (in phosphate buffer, pH 7.5) | |

| Extinction Coefficient (ε) | 5,700 M⁻¹cm⁻¹ | |

| Environment Sensitivity | Fluorescence is sensitive to the polarity of the environment. |

The significant Stokes shift (the difference between the excitation and emission maxima) of EDANS is a desirable characteristic for a fluorophore as it minimizes self-quenching and improves signal-to-noise ratios.

Chemical Structure

Caption: FRET mechanism in a protease assay using an EDANS-DABCYL labeled peptide.

The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a highly sensitive "molecular ruler". For a FRET-based enzymatic assay, a peptide substrate is synthesized with EDANS at one terminus and a quencher like DABCYL at the other. In the intact substrate, the proximity of the donor and acceptor allows for efficient FRET, resulting in quenching of the donor's fluorescence. Upon enzymatic cleavage of the peptide, the donor and acceptor are separated, disrupting FRET and leading to an increase in the donor's fluorescence. This increase in fluorescence is directly proportional to the enzymatic activity.

Applications in Drug Development and Research

High-Throughput Screening (HTS) for Protease Inhibitors

One of the most powerful applications of EDANS-based FRET substrates is in HTS for identifying protease inhibitors. Proteases are a major class of drug targets, and the ability to screen large compound libraries for inhibitors is crucial in drug discovery.

Causality Behind Experimental Choices:

-

Choice of FRET Pair: The EDANS/DABCYL pair is frequently chosen due to the excellent overlap between the emission spectrum of EDANS and the absorption spectrum of DABCYL, leading to efficient quenching.

-

Assay Format: The homogenous, "mix-and-read" format of FRET assays is ideal for HTS, as it eliminates the need for separation steps, reducing assay time and complexity.

-

Substrate Design: The peptide sequence linking EDANS and DABCYL is designed to be a specific substrate for the target protease, ensuring assay specificity.

Studying Enzyme Kinetics

FRET-based assays using EDANS are also invaluable for detailed kinetic studies of proteases. By continuously monitoring the fluorescence increase over time, the initial reaction velocity can be determined at various substrate concentrations. This allows for the calculation of key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat).

Nucleic Acid Hybridization

EDANS can also be incorporated into oligonucleotide probes for studying nucleic acid hybridization. [1]In a similar principle to protease assays, a single-stranded DNA or RNA probe can be labeled with EDANS and a quencher. In its unhybridized state, the probe exists in a conformation that brings the donor and quencher into close proximity, resulting in low fluorescence. Upon hybridization to a complementary target sequence, the probe undergoes a conformational change that separates the donor and quencher, leading to a significant increase in fluorescence.

Metal Ion Sensing

The environment-sensitive nature of EDANS fluorescence makes it a potential candidate for the development of fluorescent sensors for metal ions. [2]The binding of a metal ion to a chelating group attached to the EDANS molecule can alter the local environment of the fluorophore, leading to a change in its fluorescence intensity or emission wavelength. This principle can be exploited to design selective and sensitive sensors for various metal ions in biological and environmental samples.

Experimental Protocols

The following is a generalized, self-validating protocol for a FRET-based protease assay using an EDANS-DABCYL substrate. This protocol should be optimized for the specific protease and substrate being used.

Reagent Preparation

-

Assay Buffer: Prepare an appropriate assay buffer for the target protease. The pH, ionic strength, and any necessary cofactors should be optimized for maximal enzyme activity. A common starting point is a Tris or HEPES buffer at a physiological pH (e.g., 7.4).

-

Enzyme Stock Solution: Prepare a concentrated stock solution of the purified protease in the assay buffer. The final concentration in the assay will need to be determined empirically to ensure a linear reaction rate over the desired time course.

-

Substrate Stock Solution: Dissolve the EDANS-DABCYL labeled peptide substrate in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 1-10 mM).

-

Inhibitor Stock Solutions: Dissolve test compounds (potential inhibitors) in DMSO to create a range of stock solutions.

Experimental Workflow

Caption: A typical workflow for a high-throughput screening assay to identify protease inhibitors.

Step-by-Step Methodology

-

Assay Plate Preparation:

-

Using a multi-well microplate (e.g., 96- or 384-well, black plates are recommended to minimize background fluorescence), add 1-2 µL of the test compound or DMSO (for control wells) to each well.

-

-

Enzyme Addition:

-

Add the appropriate volume of the diluted enzyme solution to each well. The final enzyme concentration should be in the linear range of the assay.

-

Self-Validating Step: Include a "no-enzyme" control to determine the background fluorescence of the substrate.

-

-

Pre-incubation (Optional):

-

If the inhibitor is suspected to be a slow-binding inhibitor, pre-incubate the plate with the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the assay temperature.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding the substrate solution to each well. The final substrate concentration should ideally be at or below the Km value for inhibitor screening.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation (~340 nm) and emission (~490 nm) wavelengths.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a duration that allows for the determination of the initial linear rate of the reaction (e.g., 30-60 minutes).

-

Self-Validating Step: The fluorescence in the "no-inhibitor" control should increase linearly over time.

-

Data Analysis

-

Plot the Data: For each well, plot the fluorescence intensity as a function of time.

-

Calculate the Initial Rate: Determine the slope of the linear portion of each curve. This represents the initial reaction rate.

-

Calculate Percent Inhibition: The percent inhibition for each test compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_control))

-

Determine IC₅₀: For active compounds, plot the percent inhibition as a function of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.

Conclusion

Sodium 5-((2-aminoethyl)amino)naphthalene-1-sulfonate (EDANS) is a robust and versatile fluorescent probe that has become an indispensable tool in modern drug discovery and biomedical research. Its favorable photophysical properties, particularly its suitability as a FRET donor, have enabled the development of sensitive and high-throughput assays for a wide range of biological targets. As a Senior Application Scientist, I have witnessed firsthand the impact of EDANS-based assays in accelerating research and enabling new discoveries. By understanding the core principles of its chemistry and application, researchers can effectively leverage this powerful tool to advance their scientific endeavors.

References

-

Eurogentec. (n.d.). A Sensitive Fluorimetric Assay for Detection of HIV-1 Protease Using a Novel FRET Peptide Substrate. Retrieved from [Link]

-

Martins, P. M., et al. (2019). Intermolecular Quenching of Edans/Dabcyl Donor–Acceptor FRET Pair. Molbank, 2019(4), M1092. [Link]

-

National Center for Biotechnology Information. (n.d.). IAEDANS. PubChem. Retrieved from [Link]

- Valeur, B. (2012).

-

Wang, Q., et al. (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry, 10, 872855. [Link]

-

Wierzbinski, E., et al. (2017). Nucleic acid-based fluorescent probes and their analytical potential. Analytical and Bioanalytical Chemistry, 409(2), 373-391. [Link]

Sources

The Unseen Light: A Technical Guide to EDANS Sodium Salt Fluorescence and its Application in Quantitative Biology

For researchers, scientists, and drug development professionals, the ability to quantitatively measure molecular interactions in real-time is paramount. Among the arsenal of available techniques, Förster Resonance Energy Transfer (FRET) stands out for its sensitivity and versatility. At the heart of many FRET-based assays lies a carefully chosen pair of molecules: a fluorescent donor and a quencher. This guide provides an in-depth exploration of 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS) sodium salt, a workhorse donor fluorophore, elucidating its fluorescence mechanism and providing the technical insights required for its successful application in the laboratory.

The Core Mechanism: Understanding EDANS Fluorescence

EDANS is a fluorescent compound that belongs to the naphthalene class of dyes. Its utility as a FRET donor stems from its favorable photophysical properties and its sensitivity to the local molecular environment. The fluorescence of EDANS, like any fluorophore, is governed by the principles of electronic excitation and subsequent relaxation.

When a molecule of EDANS absorbs a photon of light with sufficient energy, an electron is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). This process is exceptionally rapid, occurring on the femtosecond timescale. The molecule remains in this excited state for a brief period, typically on the nanosecond scale, known as the fluorescence lifetime. During this time, it can lose some energy through non-radiative processes, such as vibrational relaxation. The eventual return of the electron to the ground state is accompanied by the emission of a photon of light at a longer wavelength (lower energy) than the excitation wavelength. This difference between the excitation and emission maxima is known as the Stokes shift.

The fluorescence of EDANS is not static; it is intrinsically sensitive to its immediate surroundings. Factors such as the polarity of the solvent and the pH of the medium can influence the electronic distribution within the EDANS molecule, thereby affecting its fluorescence quantum yield (the efficiency of photon emission) and emission spectrum. This environmental sensitivity, while a crucial consideration in experimental design, can also be harnessed to probe changes in the local environment of a biomolecule.

A simplified Jablonski diagram illustrating the process of fluorescence for EDANS.

The Power of Partnership: EDANS and DABCYL in FRET

The true potential of EDANS is unlocked when it is paired with a suitable quencher molecule in a FRET-based assay. One of the most common and effective partners for EDANS is 4-((4-(Dimethylamino)phenyl)azo)benzoic acid (DABCYL). DABCYL is a non-fluorescent chromophore, often referred to as a "dark quencher," that has a broad absorption spectrum overlapping significantly with the emission spectrum of EDANS.[1]

FRET is a non-radiative energy transfer process that occurs when a donor fluorophore (in this case, EDANS) and an acceptor molecule (DABCYL) are in close proximity, typically within 10-100 Å.[1] When EDANS is excited, instead of emitting a photon, it can transfer its excitation energy directly to DABCYL. DABCYL then dissipates this energy as heat, resulting in the quenching of EDANS fluorescence. The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, following an inverse sixth-power relationship. This sharp distance dependence makes the EDANS/DABCYL pair an exceptional "spectroscopic ruler" for monitoring molecular proximity.[2]

In a typical protease assay, a peptide substrate is synthesized with EDANS attached to one end and DABCYL to the other. In the intact peptide, the close proximity of the two molecules leads to efficient FRET and, consequently, low fluorescence. When a protease cleaves the peptide bond between EDANS and DABCYL, the two are no longer constrained in close proximity and diffuse apart. This separation disrupts FRET, leading to a significant increase in the fluorescence of EDANS, which can be monitored in real-time to determine the rate of the enzymatic reaction.[1]

Experimental workflow for a FRET-based protease assay.

5.3. Step-by-Step Methodology

-

Prepare Working Solutions:

-

Dilute the FRET peptide substrate stock solution in Assay Buffer to the desired final concentrations. It is recommended to test a range of substrate concentrations to determine the Michaelis-Menten constant (Km).

-

Dilute the protease stock solution in Assay Buffer to a concentration that yields a linear increase in fluorescence over the desired time course. This should be determined empirically in preliminary experiments.

-

-

Set up the Assay Plate:

-

In a 96-well black microplate, add the appropriate volume of Assay Buffer to each well.

-

Add the FRET peptide substrate to all wells except for the "no substrate" control.

-

Include the following controls:

-

No Enzyme Control: Substrate in Assay Buffer without protease. This accounts for substrate instability and background fluorescence.

-

No Substrate Control: Protease in Assay Buffer without substrate. This accounts for any intrinsic fluorescence of the enzyme preparation.

-

Inhibitor Control (optional): Substrate and protease in the presence of a known inhibitor. This validates that the observed activity is due to the target protease.

-

-

-

Initiate the Reaction:

-

Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.

-

Initiate the enzymatic reaction by adding the diluted protease to the appropriate wells. Mix gently by pipetting.

-

-

Measure Fluorescence:

-

Immediately place the plate in the fluorescence microplate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes. Use an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 490 nm.

-

-

Data Analysis:

-

For each well, plot the relative fluorescence units (RFU) against time.

-

Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.

-

Subtract the V₀ of the "no enzyme" control from the V₀ of the experimental wells.

-

If necessary, correct for the inner filter effect using absorbance measurements and the appropriate correction formula. [3] * To determine the kinetic parameters (Km and Vmax), plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

-

Conclusion

EDANS sodium salt, when paired with a suitable quencher like DABCYL, provides a powerful and versatile tool for the quantitative analysis of a wide range of biological processes. Its utility in FRET-based assays, particularly for monitoring protease activity, has made it an indispensable reagent in both basic research and drug discovery. By understanding the core principles of its fluorescence, appreciating its environmental sensitivities, and employing robust, self-validating experimental protocols, researchers can harness the full potential of this "unseen light" to illuminate the intricate molecular interactions that govern life.

References

-

Coleman, S. H., et al. (2018). A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome. MethodsX, 5, 137-145. Retrieved from [Link]

-

LifeTein. (2025). Fluorescent Labeling Pairs with EDANS and DABCYL. Retrieved from [Link]

-

Eurogentec. (n.d.). Highly Sensitive FRET Substrate for Assay of HCV Protease. Retrieved from [Link]

-

Eurogentec. (n.d.). A Sensitive Fluorimetric Assay for Detection of HIV-1 Protease Using a Novel FRET Peptide Substrate. Retrieved from [Link]

-

Massicotte, P. (n.d.). Inner-filter effect correction — eem_inner_filter_effect • eemR. Retrieved from [Link]

-

Brouwer, A. M. (2018). Solvatochromism and fluorescence response of a halogen bonding anion receptor. Supramolecular Chemistry, 30(7), 579-585. Retrieved from [Link]

-

Guo, J., et al. (2014). A Simple, Rapid and Sensitive FRET Assay for Botulinum Neurotoxin Serotype B Detection. PLoS ONE, 9(12), e114124. Retrieved from [Link]

-

de la Torre, J. G., et al. (2014). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Sensors, 14(11), 21515-21531. Retrieved from [Link]

-

Fonin, A. V., et al. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Analytical Chemistry, 94(19), 7014-7021. Retrieved from [Link]

-

Kubista, M., et al. (1994). Experimental correction for the inner-filter effect in fluorescence spectra. The Analyst, 119(3), 417-419. Retrieved from [Link]

-

Wikipedia. (n.d.). Solvatochromism. Retrieved from [Link]

-

Larsson, T., et al. (2007). Correction of inner-filter effect in fluorescence excitation-emission matrix spectrometry using Raman scatter. Analytica Chimica Acta, 583(2), 357-363. Retrieved from [Link]

-

HORIBA. (n.d.). Automatic Correction of Fluorescence Spectra for Primary and Secondary Inner-filter Effects (IFE) with Duetta™. Retrieved from [Link]

-

Ghisaidoobe, A. B. T., & Chung, S. J. (2014). ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins. International Journal of Molecular Sciences, 15(12), 23545-23569. Retrieved from [Link]

-

Resch-Genger, U., et al. (2008). Solvatochromic behavior of compounds I (red lines: solid -absorption, dashed -fluorescence) and III (blue lines) presented versus the Reichardt solvent polarity function E T N. Journal of Fluorescence, 18(3-4), 615-635. Retrieved from [Link]

-

Danylyuk, O., et al. (2017). Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study. Journal of Molecular Modeling, 23(2), 54. Retrieved from [Link]

-

Roy, D., & Pal, S. K. (2017). Solvatochromism Effect of Different Solvents on UV-Vis Spectra of Flouresceine and its Derivatives. Journal of Solution Chemistry, 46(1), 163-176. Retrieved from [Link]

-

ResearchGate. (2020). How do I determine the rate of initial reaction (Vo) from the standard curve of Fluorescence (RFU) v. EDANS (nM)?. Retrieved from [Link]

-

Würth, C., et al. (2013). Fluorescence Quantum Yields—Methods of Determination and Standards. In Standards in Fluorescence Series (Vol. 8, pp. 21-43). Springer, Berlin, Heidelberg. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). 1. General method of UV-Vis and fluorescence titration. Retrieved from [Link]

-

Sjöback, R., et al. (2014). Fluorescence properties of twenty fluorescein derivatives: lifetime, quantum yield, absorption and emission spectra. Journal of Fluorescence, 24(3), 819-826. Retrieved from [Link]

-

Collot, M., et al. (2012). Synthetic Macrocyclic Peptidomimetics as Tunable pH Probes for the Fluorescence Imaging of Acidic Organelles in Live Cells. Chemistry – A European Journal, 18(36), 11456-11466. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1,5-EDANS: Spectral Properties and Applications in FRET-Based Assays

This guide provides a comprehensive technical overview of the fluorescent probe 1,5-EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), with a particular focus on its excitation and emission spectra. Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles governing its fluorescence, its sensitivity to environmental factors, and its practical application in Förster Resonance Energy Transfer (FRET)-based assays.

Introduction to 1,5-EDANS: A Versatile Naphthalenesulfonic Acid Derivative

1,5-EDANS is a highly versatile fluorescent probe belonging to the naphthalenesulfonic acid family. Its utility in biochemical and biomedical research stems from its distinct spectral properties, including a large Stokes shift and environmental sensitivity.[1] The presence of a terminal primary amine group allows for its covalent attachment to various biomolecules, making it an invaluable tool for studying molecular interactions, enzyme kinetics, and conformational changes.[2]

One of the most prominent applications of 1,5-EDANS is as a donor fluorophore in FRET-based assays.[3] When paired with a suitable acceptor molecule, such as DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid), changes in the distance between the two can be monitored through alterations in fluorescence emission, providing a powerful method for studying dynamic biological processes.[4][5]

Core Spectroscopic Properties of 1,5-EDANS

The fluorescence of 1,5-EDANS is characterized by a broad excitation spectrum in the ultraviolet range and a distinct emission spectrum in the blue-green region of the visible spectrum. These properties are intrinsic to its chemical structure and are summarized in the table below.

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~335-340 nm | [2][6][7] |

| Emission Maximum (λem) | ~490-496 nm | [5][6] |

| Molar Extinction Coefficient (ε) | ~5,700 M⁻¹cm⁻¹ (for 1,5-IAEDANS) | [8] |

| Fluorescence Lifetime (τ) | 10-15 ns (for 1,5-IAEDANS) | [9] |

The significant separation between the excitation and emission maxima, known as the Stokes shift, is a key advantage of 1,5-EDANS. This large shift minimizes self-quenching and reduces spectral overlap, leading to improved signal-to-noise ratios in fluorescence measurements.

Environmental Sensitivity of 1,5-EDANS Fluorescence

A defining characteristic of 1,5-EDANS is the sensitivity of its fluorescence to the local environment.[10][11] This property can be both a powerful tool and a critical consideration in experimental design. The primary factors influencing the spectral properties of 1,5-EDANS are solvent polarity, pH, and temperature.

Effect of Solvent Polarity (Solvatochromism)

The term solvatochromism describes the change in a substance's color—and by extension, its absorption and emission spectra—with a change in solvent polarity.[12] Generally, as the polarity of the solvent increases, the emission spectrum of many fluorophores, including those similar to EDANS, shifts to longer wavelengths (a "red shift").[3] This is due to the stabilization of the more polar excited state by the polar solvent molecules.[13][14] Conversely, in nonpolar environments, a "blue shift" to shorter wavelengths may be observed. This sensitivity allows 1,5-EDANS to be used as a probe to report on the hydrophobicity of its binding site on a protein or other macromolecule.

Effect of pH

The fluorescence intensity of 1,5-EDANS can be significantly influenced by the pH of the surrounding medium. For many fluorescent compounds, changes in pH can alter the ionization state of the molecule, which in turn affects the electronic states responsible for fluorescence.[15][16] Generally, for naphthalenesulfonic acid derivatives, increasing the pH leads to an increase in fluorescence intensity.[5][17] It is crucial to maintain a stable and appropriate pH in experimental buffers to ensure reproducible and accurate fluorescence measurements.

Effect of Temperature

Temperature is another critical factor that can modulate the fluorescence of 1,5-EDANS. Typically, as the temperature of a fluorophore solution increases, the fluorescence intensity decreases.[15][18] This phenomenon, known as dynamic quenching, is due to the increased frequency of collisions between the excited fluorophore and solvent molecules at higher temperatures, which provides a non-radiative pathway for the fluorophore to return to its ground state.[19][20] Therefore, precise temperature control is essential for quantitative fluorescence assays.

Application of 1,5-EDANS in FRET-Based Protease Assays

A primary application of 1,5-EDANS is in the development of sensitive fluorogenic substrates for proteases, particularly in a FRET format with the quencher DABCYL.[4][21]

The Principle of FRET-Based Protease Detection

In a typical FRET-based protease assay, a peptide substrate is synthesized to contain a specific cleavage sequence for the protease of interest. This peptide is flanked by the donor fluorophore (1,5-EDANS) and the acceptor quencher (DABCYL).[22] When the substrate is intact, the close proximity of EDANS and DABCYL allows for efficient FRET to occur. Upon excitation of EDANS, the energy is non-radiatively transferred to DABCYL, which dissipates the energy as heat, resulting in quenched fluorescence.[1] When the protease cleaves the peptide substrate, EDANS and DABCYL are separated. This separation disrupts FRET, leading to a significant increase in the fluorescence emission from EDANS. The rate of this fluorescence increase is directly proportional to the activity of the protease.[21][23]

Experimental Protocol: HIV-1 Protease Activity Assay

This protocol provides a detailed methodology for measuring the activity of HIV-1 protease using a commercially available EDANS/DABCYL FRET peptide substrate.

Materials:

-

HIV-1 Protease

-

EDANS/DABCYL FRET peptide substrate (e.g., DABCYL-GABA-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS)[6]

-

Assay Buffer: 100 mM CH3COONa, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 0.5 mg/mL BSA, pH 4.7[4]

-

Inhibitor (optional, e.g., Pepstatin A)

-

DMSO

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader with excitation at ~340 nm and emission at ~490 nm

Procedure:

-

Reagent Preparation:

-

Prepare the 1X Assay Buffer. Ensure the DTT is added fresh before the experiment.

-

Dissolve the EDANS/DABCYL FRET peptide substrate in DMSO to make a stock solution (e.g., 1 mM). Further dilute the substrate to the desired working concentration (e.g., 2 µM) in 1X Assay Buffer.[4]

-

Dilute the HIV-1 protease to the desired concentration (e.g., 100-200 ng per well) in 1X Assay Buffer.[4]

-

If using an inhibitor, prepare a stock solution in DMSO and create serial dilutions.

-

-

Assay Setup:

-

Add 50 µL of the diluted HIV-1 protease solution to the wells of the 96-well plate.

-

For inhibitor studies, pre-incubate the enzyme with the inhibitor for 10-15 minutes at the desired reaction temperature.

-

Include appropriate controls:

-

Negative Control: 50 µL of 1X Assay Buffer without the protease.

-

Substrate Control: 50 µL of the substrate solution without the protease to measure background fluorescence.

-

Positive Control: 50 µL of a known active protease concentration.

-

-

-

Initiate the Reaction:

-

Add 50 µL of the HIV-1 protease substrate solution to each well to initiate the reaction.

-

Mix the contents of the wells by gently shaking the plate for 30-60 seconds.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to the reaction temperature.

-

Measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.

-

Record data kinetically, for example, every 5 minutes for 30 to 60 minutes.

-

-

Data Analysis:

-

Subtract the background fluorescence (substrate control) from all readings.

-

Plot the fluorescence intensity versus time for each sample.

-

The initial velocity (V₀) of the reaction is determined from the initial linear portion of the curve.

-

For inhibitor studies, plot V₀ as a function of inhibitor concentration to determine the IC₅₀ value.

-

Conclusion

1,5-EDANS remains a cornerstone fluorescent probe for a wide array of biochemical and biomedical research applications. Its favorable spectral properties, coupled with its environmental sensitivity, provide a robust platform for investigating molecular interactions and enzymatic activities. The successful implementation of 1,5-EDANS in FRET-based assays, particularly for the study of proteases, has significantly contributed to our understanding of complex biological systems and has been instrumental in the development of high-throughput screening assays for drug discovery. A thorough understanding of its photophysical properties and the factors that influence them is paramount for designing and executing reliable and reproducible fluorescence-based experiments.

References

Sources

- 1. eurogentec.com [eurogentec.com]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. Solvatochromic studies of fluorescent azo dyes: Kamlet-Taft (π*, α and β) and Catalan (S(pp), S(A) and S(B)) solvent scales approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lifetein.com [lifetein.com]

- 5. benchchem.com [benchchem.com]

- 6. bachem.com [bachem.com]

- 7. Spectrum [EDANS] | AAT Bioquest [aatbio.com]

- 8. IAEDANS - Wikipedia [en.wikipedia.org]

- 9. Molecular Probes IAEDANS (1,5-IAEDANS, 5-((((2-Iodoacetyl)amino)ethyl)amino)Naphthalene-1-Sulfonic Acid) 100 mg | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.at]

- 10. EDANS acid [5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid] *CAS 50402-56-7* | AAT Bioquest [aatbio.com]

- 11. docs.aatbio.com [docs.aatbio.com]

- 12. Solvatochromism and fluorescence response of a halogen bonding anion receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Optical Study of Solvatochromic Isocyanoaminoanthracene Dyes and 1,5-Diaminoanthracene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 5-(2-Aminoethylamino)- 1-naphthalenesulfonic acid, sodium salt (1,5-EDANS, Na+salt) (CAS 100900-07-0) | Abcam [abcam.com]

- 18. Improved SARS-CoV-2 main protease high-throughput screening assay using a 5-carboxyfluorescein substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Temperature effects on 1,8-anilinonaphthalene sulfonic acid fluorescence with sarcolemma vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. medchemexpress.com [medchemexpress.com]

- 22. researchgate.net [researchgate.net]

- 23. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Quantum yield of Sodium N-(2-Aminoethyl)-5-naphthylamine-1-sulfonate

An In-Depth Technical Guide to the Quantum Yield of Sodium N-(2-Aminoethyl)-5-naphthylamine-1-sulfonate (1,5-EDANS)

Introduction

Sodium N-(2-Aminoethyl)-5-naphthylamine-1-sulfonate, commonly known as 1,5-EDANS, is a fluorescent probe extensively utilized in biochemical and molecular biology research.[1] Its utility stems from a combination of advantageous properties: high water solubility conferred by its sulfonate group, a primary amine for covalent conjugation to biomolecules, and fluorescence characteristics that are highly sensitive to the local environment.[1][2] A critical parameter that governs the efficiency of any fluorophore is its fluorescence quantum yield (Φ_F), which defines the probability of an absorbed photon being re-emitted as fluorescence.

For researchers and drug development professionals, a precise understanding and accurate measurement of the quantum yield of 1,5-EDANS are paramount. This is especially true in its most common application: Förster Resonance Energy Transfer (FRET)-based assays, where EDANS serves as an energy donor.[3][4] The efficiency of energy transfer, and thus the sensitivity and dynamic range of the assay, is directly dependent on the donor's quantum yield. This guide provides a comprehensive overview of the principles of quantum yield, the specific photophysical properties of 1,5-EDANS, a detailed protocol for its measurement, and its key applications.

Chapter 1: Fundamentals of Fluorescence Quantum Yield (Φ_F)

The fluorescence quantum yield (Φ_F) is a measure of a fluorophore's emission efficiency, defined as the ratio of the number of photons emitted to the number of photons absorbed.[5][6]

Φ_F = (Number of Photons Emitted) / (Number of Photons Absorbed)

When a molecule absorbs a photon, it transitions to an electronically excited state. From this state, it can return to the ground state via several competing pathways. The quantum yield is determined by the rate constants of these de-excitation processes:

-

Fluorescence (k_f): The radiative decay path where a photon is emitted.

-

Internal Conversion (k_ic): A non-radiative transition between electronic states of the same spin multiplicity.

-

Intersystem Crossing (k_isc): A non-radiative transition to a triplet state.[7]

The quantum yield is mathematically expressed as the ratio of the rate of fluorescence to the sum of the rates of all de-excitation pathways. Understanding these competing processes is crucial for interpreting changes in fluorescence intensity and quantum yield.

Caption: Simplified Jablonski diagram illustrating competing de-excitation pathways.

Chapter 2: Photophysical Properties of 1,5-EDANS

1,5-EDANS is characterized by its excitation in the ultraviolet range and emission in the blue-green region of the spectrum. A key feature is its large Stokes shift (the separation between the excitation and emission maxima), which is advantageous for minimizing self-absorption and improving signal-to-noise ratios in fluorescence measurements.[8][9]

| Parameter | Value | Reference(s) |

| Excitation Maximum (λ_ex) | ~336 - 341 nm | [3][10][11] |

| Emission Maximum (λ_em) | ~490 - 502 nm | [4][10][11] |

| Molar Extinction Coefficient (ε) | 5,700 M⁻¹cm⁻¹ | [10] |

| Stokes Shift | ~150 - 160 nm | [9] |

| Fluorescence Lifetime (τ) | ~10 - 15 ns | [8] |

The fluorescence of 1,5-EDANS is notably sensitive to its environment. Changes in solvent polarity or binding to macromolecules can lead to significant shifts in its emission spectrum and quantum yield.[2][8][12] This property, while a potential variable to control during experiments, is also what makes it a powerful probe for studying molecular interactions and conformational changes.[1]

Chapter 3: Factors Influencing the Quantum Yield of 1,5-EDANS

The measured quantum yield of 1,5-EDANS is not an immutable constant but is highly dependent on its surroundings. A Senior Application Scientist must account for these variables to ensure data integrity.

-

Solvent Effects: The polarity, dielectric constant, and refractive index of the solvent can alter the energy gap between the excited and ground states, thereby affecting the rates of non-radiative decay and influencing the quantum yield.[13][14] Generally, changes in solvent polarity can cause solvatochromic shifts in the emission spectrum.[6]

-

Local Environment: The quantum yield of 1,5-EDANS is often high in aqueous environments. However, when it binds to a hydrophobic pocket on a protein or partitions into a lipid membrane, its fluorescence is often quenched, resulting in a lower quantum yield.[15] This quenching upon entering a non-polar environment is a key characteristic used in sensor applications.

-

Quenching: Fluorescence can be diminished by quenchers. This can occur through dynamic (collisional) quenching by molecules like dissolved oxygen or through static quenching where a non-fluorescent complex is formed.[4][6] In FRET applications, a quencher (acceptor) like DABCYL is intentionally placed in proximity to EDANS to quench its fluorescence until a specific biochemical event, like enzyme cleavage, separates the pair.[3]

Caption: Influence of different molecular environments on 1,5-EDANS fluorescence.

Chapter 4: Protocol for Relative Quantum Yield Determination

The most common and reliable method for determining the quantum yield of a fluorescent compound in solution is the comparative method, famously described by Williams et al.[5] This method involves comparing the fluorescence properties of the sample to a well-characterized fluorescence standard with a known quantum yield.

Principle: For optically dilute solutions (Absorbance < 0.1), the absorbance is directly proportional to the number of photons absorbed. By comparing the integrated fluorescence intensity (proportional to photons emitted) versus the absorbance of the sample and a standard under identical conditions, the relative quantum yield can be calculated.[5][7]

Selection of a Quantum Yield Standard

The choice of standard is critical for accuracy. The ideal standard should have:

-

A known and well-documented quantum yield.

-

Absorption and emission spectra that overlap with the sample to minimize wavelength-dependent instrument biases.[7]

-

High photostability.

For 1,5-EDANS (λ_ex ~340 nm), Quinine Sulfate in 0.1 M H₂SO₄ (Φ_F ≈ 0.58) is a widely accepted and appropriate standard.[7]

Experimental Workflow

Caption: Step-by-step workflow for the comparative quantum yield measurement.

Detailed Step-by-Step Methodology

-

Reagent Preparation:

-

Sample: Prepare a ~1 mM stock solution of 1,5-EDANS in a suitable aqueous buffer (e.g., 10 mM phosphate buffer, pH 7.4).

-

Standard: Prepare a ~1 mM stock solution of Quinine Sulfate in 0.1 M H₂SO₄.

-

Expertise Note: The choice of solvent/buffer is critical as it directly impacts the quantum yield. The solvent used for the sample should be reported with the final QY value.

-

-

Preparation of Dilutions:

-

For both the 1,5-EDANS and Quinine Sulfate stocks, prepare a series of 5-6 dilutions in their respective solvents. The goal is to create solutions with absorbances at the chosen excitation wavelength (e.g., 340 nm) ranging from approximately 0.01 to 0.1.

-

-

Absorbance Measurements:

-

Using a UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of both the sample and the standard.

-

Record the absorbance value at the excitation wavelength (340 nm).

-

Trustworthiness Check: Ensure a linear relationship between concentration and absorbance (verifying Beer's Law).

-

-

Fluorescence Measurements:

-

Set the excitation wavelength on the spectrofluorometer to 340 nm. Set the excitation and emission slit widths to achieve good signal-to-noise without saturating the detector.

-

Record the emission spectrum for each dilution of the sample and the standard.

-

Critical Step: The instrument settings (excitation wavelength, slit widths, detector voltage) must remain identical for all measurements of both the sample and the standard.[7][16]

-

-

Data Analysis:

-

For each recorded emission spectrum, integrate the area under the curve to obtain the total fluorescence intensity.

-

Create two separate plots:

-

Integrated fluorescence intensity vs. Absorbance for 1,5-EDANS.

-

Integrated fluorescence intensity vs. Absorbance for Quinine Sulfate.

-

-

Perform a linear regression for each plot. The slope of the line is the gradient (Grad).

-

-

Calculation of Quantum Yield:

-

The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std × (Grad_sample / Grad_std) × (n_sample² / n_std²)

-

Where:

-

Φ_std is the known quantum yield of the standard (0.58 for Quinine Sulfate).

-

Grad_sample and Grad_std are the gradients from the plots.

-

n_sample and n_std are the refractive indices of the solvents used for the sample and standard, respectively (e.g., ~1.33 for water/dilute buffer, ~1.34 for 0.1 M H₂SO₄).

-

-

Chapter 5: Data Interpretation and Trustworthiness

The robustness of this protocol lies in its self-validating nature.

-

Linearity as a Quality Control: A straight line in the plot of integrated intensity versus absorbance is a strong indicator of high-quality data.[5] It confirms that the measurements were taken in a concentration range free from inner-filter effects and self-quenching, which would otherwise cause the line to curve downwards at higher absorbances.

-

Common Pitfalls:

| Problem | Potential Cause(s) | Solution |

| Non-linear plot | Absorbance > 0.1 (Inner-filter effect); Contaminated solvent; Sample degradation. | Use more dilute solutions; Use high-purity solvents; Prepare fresh samples. |

| Poor reproducibility | Fluctuating lamp intensity; Temperature variations; Inconsistent cuvette placement. | Allow instrument to warm up; Use a temperature-controlled sample holder; Use the same cuvette and orientation for all measurements. |

| Inaccurate QY value | Incorrect standard QY value; Incorrect refractive index values; Instrument settings changed during measurement. | Use a certified standard from a reliable source; Look up accurate refractive indices for the specific solvents; Maintain consistent instrument parameters throughout the experiment. |

Chapter 6: Applications in Drug Development and Research

The primary application of 1,5-EDANS in drug development is as a donor fluorophore in FRET-based enzymatic assays, particularly for proteases.

FRET Protease Assay: A peptide substrate is synthesized to contain the specific cleavage sequence for a target protease. 1,5-EDANS is conjugated to one end of the peptide, and a quencher molecule, such as DABCYL, is attached to the other.[3][4]

-

Intact Substrate: EDANS and DABCYL are in close proximity. The energy from the excited EDANS is non-radiatively transferred to DABCYL, quenching the fluorescence.

-

Enzymatic Cleavage: In the presence of the active protease, the peptide is cleaved.

-

Signal Generation: EDANS and DABCYL diffuse apart, breaking the FRET pairing. The quenching is relieved, and a dramatic increase in fluorescence from EDANS is observed.[11][17]

This "turn-on" signal is ideal for high-throughput screening (HTS) of potential enzyme inhibitors. A compound that inhibits the protease will prevent substrate cleavage, resulting in a low fluorescence signal.

Caption: Mechanism of a FRET-based protease assay.

Conclusion

Sodium N-(2-Aminoethyl)-5-naphthylamine-1-sulfonate is a versatile fluorescent probe whose utility is fundamentally linked to its quantum yield. Accurately determining this value requires a robust experimental design that accounts for the fluorophore's sensitivity to its environment. The comparative method, when performed with careful attention to detail regarding the choice of standard, concentration range, and instrument parameters, provides a reliable and accessible means for characterizing 1,5-EDANS. This characterization is an indispensable step for the successful design and implementation of sensitive and quantitative fluorescence-based assays in academic research and industrial drug discovery.

References

- ISS. (n.d.). Measurement of Fluorescence Quantum Yields. ISS Technical Note.

- Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples.

- National Institute of Standards and Technology. (2008).

- Würth, C., et al. (2023).

-

Wikipedia. (n.d.). IAEDANS. [Link]

- HORIBA. (n.d.). A Guide to Recording Fluorescence Quantum Yields.

- ChemPep Inc. (n.d.). 1,5-EDANS.

- MedChemExpress. (n.d.). EDANS (1,5-EDANS)

- Fisher Scientific. (n.d.). Molecular Probes™ IAEDANS.

- Galbán, J., et al. (2009). The environmental effect on the fluorescence intensity in solution. An analytical model. Physical Chemistry Chemical Physics.

- LifeTein. (2025). Fluorescent Labeling Pairs with EDANS and DABCYL. LifeTein Peptide Blog.

- ResearchGate. (n.d.). Percentage of quenching of fluorescence of 1,5-IAEDANS- tagged cysteine....

- A

- Dong, M., et al. (2014). A Simple, Rapid and Sensitive FRET Assay for Botulinum Neurotoxin Serotype B Detection. Toxins (Basel).

- Benchchem. (n.d.). Sodium 5-((2-aminoethyl)amino)

- ResearchGate. (2025). Investigations of effects of environmental factors in unfolding/refolding pathway of proteins on 8-anilino-1-naphthalene-sulfonic acid (ANS) fluorescence.

- Bachem. (2021).

- ResearchGate. (2025). The environmental effect on the fluorescence intensity in solution. An analytical model.

- MDPI. (2021).

-

PubChem. (n.d.). Sodium 5-((2-aminoethyl)amino)naphthalene-1-sulfonate. [Link]

- ResearchGate. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. EDANS sodium salt [5-((2-Aminoethyl)aminonaphthalene-1-sulfonic acid, sodium salt] *CAS 100900-07-0* | AAT Bioquest [aatbio.com]

- 3. lifetein.com [lifetein.com]

- 4. bachem.com [bachem.com]

- 5. static.horiba.com [static.horiba.com]

- 6. Review of Fluorescence Spectroscopy in Environmental Quality Applications [mdpi.com]

- 7. iss.com [iss.com]

- 8. Molecular Probes IAEDANS (1,5-IAEDANS, 5-((((2-Iodoacetyl)amino)ethyl)amino)Naphthalene-1-Sulfonic Acid) 100 mg | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.at]

- 9. researchgate.net [researchgate.net]

- 10. IAEDANS - Wikipedia [en.wikipedia.org]

- 11. A Simple, Rapid and Sensitive FRET Assay for Botulinum Neurotoxin Serotype B Detection | PLOS One [journals.plos.org]

- 12. chempep.com [chempep.com]

- 13. The environmental effect on the fluorescence intensity in solution. An analytical model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. edinst.com [edinst.com]

- 17. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Solubility of 5-(2-Aminoethylamino)-1-naphthalenesulfonic acid sodium salt (EDANS)

Abstract

5-(2-Aminoethylamino)-1-naphthalenesulfonic acid sodium salt, commonly known as EDANS sodium salt, is a pivotal fluorescent probe in biochemical and biomedical research. Its utility, particularly as a donor fluorophore in Fluorescence Resonance Energy Transfer (FRET) applications, is fundamental to the study of enzymatic activities and molecular interactions.[1] A comprehensive understanding of its solubility is paramount for the design of robust, reproducible, and accurate assays. This guide provides a detailed exploration of the solubility characteristics of EDANS sodium salt, offering field-proven insights into solvent selection, solution preparation, and the underlying physicochemical principles that govern its behavior in experimental systems. We will delve into quantitative solubility data, step-by-step protocols for solution preparation, and the causal reasoning behind these methodologies to empower researchers in harnessing the full potential of this versatile fluorophore.

Introduction: The Role of EDANS in Modern Research

EDANS is a fluorescent compound characterized by a naphthalenesulfonic acid core functionalized with an aminoethylamino group.[2] This structure imparts fluorescent properties that are highly sensitive to the local molecular environment. Its primary application lies in FRET-based assays, where it is frequently paired with a non-fluorescent quencher molecule like DABCYL (4-((4-(dimethylamino)phenyl)azo)benzoic acid).[2][3] In a typical FRET-based protease assay, an EDANS/DABCYL pair is conjugated to opposite ends of a peptide substrate. In this intact state, the close proximity allows DABCYL to quench the fluorescence emitted by EDANS upon excitation.[1] Enzymatic cleavage of the peptide separates the donor from the quencher, disrupting FRET and leading to a measurable increase in fluorescence intensity, which is directly proportional to enzyme activity.[4]

Given that these assays are predominantly conducted in aqueous biological buffers, ensuring the solubility and stability of the EDANS-labeled substrate is a critical first step for experimental success. Improper dissolution can lead to aggregation, precipitation, and inaccurate concentration measurements, ultimately compromising the validity of kinetic parameters and screening results.

Core Physicochemical and Spectroscopic Properties

A foundational understanding of the physicochemical properties of EDANS sodium salt is essential before addressing its solubility. These characteristics dictate its behavior in solution and its interaction with other molecules.

| Property | Value | Source(s) |

| Synonyms | EDANS sodium salt, 1,5-EDANS | [5][6] |

| CAS Number | 100900-07-0 | [5][6][7][8] |

| Molecular Formula | C₁₂H₁₃N₂NaO₃S | [5][6] |

| Molecular Weight | 288.30 g/mol | [5][6] |

| Appearance | Light Yellow Powder | [5] |

| Melting Point | >300°C | [5][8] |

| Excitation Wavelength (λex) | ~336-341 nm | [3][9][10] |

| Emission Wavelength (λem) | ~471-490 nm | [2][3][10][11] |

The presence of the sodium salt of the sulfonic acid group is a key structural feature that significantly enhances the compound's aqueous solubility compared to its free acid form (EDANS acid).[2][12][13] This is a deliberate synthetic modification to make the molecule more amenable to use in biological systems.

Quantitative Solubility Profile of EDANS Sodium Salt

The choice of solvent is the most critical factor in preparing EDANS for experimental use. While the sodium salt form improves water solubility, high-concentration stock solutions are typically prepared in organic solvents.

Causality of Solvent Selection

-

Dimethyl Sulfoxide (DMSO): DMSO is the most common and recommended solvent for preparing high-concentration stock solutions of EDANS.[4][5][11] Its high polarity and aprotic nature allow it to effectively solvate the large, somewhat hydrophobic naphthalene core while also accommodating the charged sulfonate group. This results in high solubility, with concentrations of up to 55 mg/mL (190.77 mM) being achievable with sonication.[13] Preparing a concentrated stock in DMSO allows for the addition of a minimal volume of organic solvent to the final aqueous assay, thereby minimizing potential solvent-induced artifacts on protein function.

-

Water: EDANS sodium salt is soluble in water, particularly warm water.[5] However, achieving high concentrations in water alone can be challenging compared to DMSO. The sodium salt form is significantly more water-soluble than the EDANS acid form.[12][13] For many applications, working solutions are prepared by diluting a DMSO stock into an aqueous buffer (e.g., PBS, Tris).[11]

-

Complex Co-Solvent Systems: For specialized applications, such as in vivo studies or formulations requiring high compound loads, complex solvent systems are employed. These systems use a combination of solvents to enhance solubility and maintain stability. For example, a mixture of DMSO, PEG300, Tween-80, and saline has been shown to yield clear solutions of at least 1.39 mg/mL.[4] The PEG300 acts as a solubilizing agent, while Tween-80, a non-ionic surfactant, helps prevent aggregation and precipitation in the final aqueous medium.

Solubility Data Summary

The following table summarizes the known solubility data for EDANS sodium salt in various solvents.

| Solvent/System | Reported Solubility | Conditions/Notes | Source(s) |

| DMSO | 55 mg/mL (190.77 mM) | Sonication is recommended. | [13] |

| DMSO | 13.89 mg/mL (52.16 mM) | Sonication is recommended. | [11] |

| DMSO | 5.83 mg/mL (21.89 mM) | Ultrasonic, warming, and heat to 60°C may be needed. | [4] |

| Warm Water | Soluble | Qualitative description. | [5] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.39 mg/mL (5.22 mM) | Clear solution achieved. | [4] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.39 mg/mL (5.22 mM) | Clear solution achieved. | [4] |

| 10% DMSO, 90% Corn Oil | ≥ 1.39 mg/mL (5.22 mM) | Clear solution achieved. | [4] |

Factors Influencing Dissolution

The process of dissolution is governed by several factors beyond solvent choice. The following diagram illustrates the key relationships.

Caption: Key factors and methods influencing the successful dissolution of EDANS sodium salt.

As the diagram illustrates, physical methods such as sonication, gentle warming, and vortexing are often necessary to overcome the activation energy barrier for dissolution, especially when preparing high-concentration stock solutions.[4][11] It is crucial to use newly opened or anhydrous grade DMSO, as hygroscopic DMSO can have a significant negative impact on the solubility of the product.[4]

Self-Validating Experimental Protocols

The following protocols are designed to be self-validating systems. Adherence to these steps, coupled with an understanding of the underlying principles, ensures the preparation of reliable and accurate EDANS solutions.

Protocol 1: Preparation of a 20 mM Stock Solution in DMSO

Rationale: This protocol creates a concentrated, stable stock solution that can be easily aliquoted and stored for long-term use, minimizing waste and repeated handling of the solid compound. 20 mM is a common and versatile concentration for many downstream applications.

Materials:

-

5-(2-Aminoethylamino)-1-naphthalenesulfonic acid sodium salt (MW = 288.30 g/mol )

-

Anhydrous or high-purity DMSO

-

Calibrated analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Pipettors and sterile tips

-

Vortex mixer and/or ultrasonic bath

Procedure:

-

Calculate Mass: Determine the mass of EDANS sodium salt required. For 1 mL of a 20 mM solution:

-

Mass (mg) = 20 mmol/L * 1 mL * (1 L / 1000 mL) * 288.30 g/mol * (1000 mg / 1 g) = 5.77 mg

-

-

Weigh Compound: Carefully weigh out 5.77 mg of EDANS sodium salt powder and place it into a clean, dry microcentrifuge tube or vial.

-

Expert Insight: EDANS is light-sensitive.[5] Perform weighing and subsequent steps with minimal exposure to direct light. Using amber vials is recommended.

-

-

Add Solvent: Add 1.0 mL of anhydrous DMSO to the vial containing the powder.

-

Promote Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If particulates remain, place the vial in an ultrasonic water bath for 5-10 minute cycles until the solution is clear. Gentle warming (e.g., to 37-60°C) can be applied if necessary, but avoid boiling.[4]

-

Trustworthiness Check: A self-validating preparation is one where the solution is visually clear and free of any precipitate. If solids persist, it indicates that the solubility limit under these conditions may have been reached or the solvent quality is poor.

-

-

Storage: Once fully dissolved, aliquot the stock solution into smaller volumes (e.g., 50 µL) in separate light-protected tubes. Store at -20°C for short-term (1 month) or -80°C for long-term (6+ months) storage.[4][11] This prevents degradation from repeated freeze-thaw cycles.

Protocol 2: Preparation of a 10 µM Aqueous Working Solution

Rationale: This protocol describes the critical step of diluting the organic stock into a biologically compatible aqueous buffer. The final DMSO concentration is kept low (≤0.1%) to prevent interference with protein structure or enzyme activity.

Materials:

-

20 mM EDANS stock solution in DMSO (from Protocol 1)

-

Appropriate aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4 or Tris buffer)

-

Microcentrifuge tubes

-

Pipettors and sterile tips

Procedure:

-

Thaw Stock: Remove one aliquot of the 20 mM EDANS stock solution from the freezer and allow it to thaw completely at room temperature, protected from light.

-

Intermediate Dilution (Optional but Recommended): To improve accuracy, perform a serial dilution. First, dilute the 20 mM stock 1:100 to create a 200 µM intermediate solution.

-

Pipette 5 µL of the 20 mM stock into 495 µL of the aqueous buffer.

-

Vortex immediately and vigorously. This rapid mixing is crucial to prevent the compound from precipitating out as it transitions from a high-DMSO to a high-aqueous environment.

-

-

Final Dilution: Dilute the 200 µM intermediate solution 1:20 to achieve the final 10 µM working concentration.

-

Pipette 50 µL of the 200 µM solution into 950 µL of the aqueous buffer.

-

Vortex thoroughly.

-

-

Validation and Use: The final working solution should be clear. It is best to prepare this solution fresh on the day of the experiment.

-

Expert Insight: The final concentration of DMSO in this example is 0.05%, which is well-tolerated by most biological systems. Always confirm the DMSO tolerance of your specific enzyme or cell line.

-

Application Workflow: FRET-Based Protease Assay

Understanding solubility is integral to the entire workflow of a FRET-based assay. The following diagram outlines the logical progression and highlights the dependency on correctly prepared solutions.

Caption: Workflow for a typical FRET-based protease assay using an EDANS-labeled substrate.

The success of the entire workflow hinges on Phase 1. If the EDANS-substrate is not fully soluble in the final assay buffer (Step E), the effective substrate concentration will be lower than intended, leading to inaccurate kinetic measurements. Furthermore, precipitated material can cause light scattering, leading to noisy and unreliable fluorescence readings (Step G).

Conclusion and Best Practices

The effective use of 5-(2-Aminoethylamino)-1-naphthalenesulfonic acid sodium salt is critically dependent on a thorough understanding and careful management of its solubility. As a Senior Application Scientist, my recommendation is to always prioritize the quality of solvents and to validate the dissolution process visually.

Key Takeaways:

-

Use the Sodium Salt: For applications in aqueous buffers, always use the sodium salt form of EDANS for its superior water solubility.[12][13]

-

DMSO for Stocks: Prepare concentrated stock solutions in high-purity, anhydrous DMSO to maximize solubility and stability.[4][11]

-

Aliquot and Store Properly: Store stock solutions in single-use aliquots, protected from light, at -80°C to maintain integrity.[4][13]

-

Dilute with Care: When diluting stock solutions into aqueous buffers, use vigorous and immediate mixing to prevent precipitation.

-

Validate Final Solutions: Always ensure your final working solution is clear and free of particulates before initiating an experiment.

By adhering to these principles and protocols, researchers can ensure the reliability and reproducibility of their data, unlocking the full potential of EDANS as a powerful tool in drug discovery and life science research.

References

-

Good Price CAS:100900-07-0 | Sodium 5-(2-Aminoethylamino)-1-naphthalenesulfonate for Sale . ALFA CHEMICAL. [Link]

-

EDANS . Wikipedia. [Link]

-

Sodium 5-((2-aminoethyl)amino)naphthalene-1-sulfonate . PubChem. [Link]

Sources

- 1. EDANS - Wikipedia [en.wikipedia.org]

- 2. 5-(2-Aminoethylamino)-1-naphthalenesulfonic acid (sodium) () for sale [vulcanchem.com]

- 3. Peptide Labeling [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. alfa-chemical.com [alfa-chemical.com]

- 6. Sodium 5-((2-aminoethyl)amino)naphthalene-1-sulfonate | C12H13N2NaO3S | CID 4116252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-(2-Aminoethylamino)-1-naphthalenesulfonic acid sodium salt, 97% | Fisher Scientific [fishersci.ca]

- 8. thomassci.com [thomassci.com]

- 9. Spectrum [EDANS] | AAT Bioquest [aatbio.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. EDANS | TargetMol [targetmol.com]

- 12. EDANS sodium salt [5-((2-Aminoethyl)aminonaphthalene-1-sulfonic acid, sodium salt] *CAS 100900-07-0* | AAT Bioquest [aatbio.com]

- 13. EDANS sodium | TargetMol [targetmol.com]

An In-Depth Technical Guide to EDANS Sodium Salt and Quencher Spectral Overlap

This guide provides a comprehensive technical overview of 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS) sodium salt, a versatile fluorescent donor, and its interaction with various quenchers. It is intended for researchers, scientists, and drug development professionals who are leveraging Fluorescence Resonance Energy Transfer (FRET) based assays. We will delve into the core principles of spectral overlap, the causality behind experimental choices, and provide field-proven protocols for robust and reproducible results.

I. Introduction to EDANS and Fluorescence Quenching

EDANS sodium salt is a highly water-soluble derivative of EDANS, making it an excellent choice for biological assays.[1] It serves as a popular fluorescent donor in FRET applications, particularly in the development of nucleic acid probes and protease substrates.[2][3][4] The fundamental principle of a FRET-based assay lies in the non-radiative transfer of energy from an excited donor fluorophore (like EDANS) to a suitable acceptor molecule, known as a quencher.[5] This energy transfer is critically dependent on the distance between the donor and acceptor and the degree of spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum.[6][7][8]

When the donor and quencher are in close proximity (typically 10-100 Å), the fluorescence of the donor is quenched.[7][8] Any event that increases the distance between the pair, such as enzymatic cleavage of a substrate linking them, disrupts FRET and results in a measurable increase in the donor's fluorescence.[5][9]

There are two primary classifications of quenching:

-

Dynamic (or Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative deactivation.[10][11] This process affects the excited state lifetime of the fluorophore.[11][12]

-

Static Quenching: This arises from the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state.[10][13] Unlike dynamic quenching, static quenching does not alter the excited-state lifetime of the uncomplexed fluorophore.[12][14]

A thorough understanding of the quenching mechanism at play is paramount for accurate data interpretation. Techniques such as lifetime measurements and temperature-dependent studies can be employed to distinguish between static and dynamic quenching.[10][14]

II. Spectral Properties and Quencher Selection: The Importance of Overlap

The efficiency of FRET is directly proportional to the integral of the spectral overlap between the donor's fluorescence emission and the acceptor's absorption spectrum. Therefore, the judicious selection of a quencher is a critical first step in assay design.

EDANS typically exhibits an excitation maximum around 335-341 nm and an emission maximum in the range of 455-493 nm.[2][5][15] The ideal quencher for EDANS should possess a strong absorption spectrum that significantly overlaps with EDANS's emission peak.

Below is a comparative table of common quenchers used with EDANS:

| Quencher | Absorption Max (λmax) | Recommended Quenching Range | Key Characteristics |

| DABCYL | ~453-472 nm[5][7] | 400-500 nm[5] | A widely used non-fluorescent "dark" quencher.[5] Its broad absorption makes it an excellent partner for EDANS.[5][6] |

| Black Hole Quencher®-0 (BHQ®-0) | Not specified | 430-520 nm[16] | A true dark quencher with no native fluorescence, reducing background signal.[16][17] |

| Black Hole Quencher®-1 (BHQ®-1) | ~534 nm[17][18] | 480-580 nm[16][17] | Offers excellent spectral overlap with fluorophores emitting in the green-yellow range. |

| QSY® 7 | ~560 nm[19] | 500-600 nm[19] | A non-fluorescent quencher with a broad absorption spectrum.[20][21][22][23] |

Data compiled from multiple sources.[5][7][16][17][18][19]

The following diagram illustrates the principle of spectral overlap, which is fundamental to FRET.

Caption: FRET relies on the overlap between the donor's emission and the acceptor's absorption spectra.

III. Experimental Workflow: From Selection to Validation

A systematic approach is crucial for the successful implementation of an EDANS-based FRET assay. The following protocol outlines a self-validating system for selecting and characterizing an EDANS-quencher pair.

Experimental Protocol: Quencher Validation

-

Reagent Preparation:

-

Prepare a stock solution of EDANS-labeled substrate (e.g., a peptide) in a suitable buffer (e.g., PBS or Tris buffer).[24]

-

Prepare a series of quencher solutions at varying concentrations.

-

-

Spectral Measurements:

-

Donor Emission Scan: In a fluorescence spectrophotometer, excite the EDANS-labeled substrate at its excitation maximum (~340 nm) and record the emission spectrum from approximately 400 nm to 600 nm.[24]

-

Quenching Titration: To separate solutions of the EDANS-labeled substrate, add increasing concentrations of the quencher. After an appropriate incubation period, record the fluorescence emission spectrum for each concentration under the same conditions as the donor-only measurement.[6]

-

-

Data Analysis:

-

Stern-Volmer Analysis: Plot the ratio of the initial fluorescence intensity (F₀) to the fluorescence intensity in the presence of the quencher (F) against the quencher concentration ([Q]). This is known as the Stern-Volmer plot.[6][10]

-

Calculation of Quenching Efficiency: The quenching efficiency (E) can be calculated using the formula: E = 1 - (F/F₀).

-

Calculation of FRET Efficiency: FRET efficiency can be determined from changes in the donor's fluorescence intensity or lifetime.[25] A common method using fluorescence intensity is E = 1 - (I_DA / I_D), where I_DA and I_D are the donor's fluorescence intensities in the presence and absence of the acceptor, respectively.[25] Another approach calculates FRET efficiency as the ratio of acceptor emission to the sum of donor and acceptor emission: Fa / (Fd + Fa).[26]

-

The diagram below outlines this experimental workflow.

Caption: A systematic workflow for validating an EDANS-quencher pair.

IV. Interpreting the Results: Unraveling the Quenching Mechanism

The Stern-Volmer plot is a powerful tool for elucidating the quenching mechanism.

-

A linear Stern-Volmer plot is often indicative of a single quenching mechanism, either purely static or purely dynamic.[11]

-

An upward curvature in the plot suggests the presence of both static and dynamic quenching.

-

A downward curvature can indicate that a fraction of the fluorophores is inaccessible to the quencher.

To definitively distinguish between static and dynamic quenching, fluorescence lifetime measurements are essential.[12]

-

In dynamic quenching , the fluorescence lifetime of the donor decreases with increasing quencher concentration.

-

In static quenching , the fluorescence lifetime of the uncomplexed donor remains unchanged.[14]

This decision-making process is visualized in the following diagram.

Caption: A decision tree to determine the quenching mechanism based on experimental data.

V. Applications in Drug Discovery and Beyond

The EDANS-quencher FRET system is a workhorse in various research and drug discovery applications.

-

Protease Activity Assays: FRET-based substrates incorporating an EDANS-quencher pair are widely used for monitoring the activity of proteases, such as HIV protease.[5] Cleavage of the peptide substrate separates the EDANS and quencher, leading to a fluorescence signal that is proportional to enzyme activity.[27] This enables high-throughput screening for protease inhibitors.[5]

-

Nucleic Acid Hybridization: FRET can be used to monitor DNA and RNA hybridization in real-time.[28] Probes can be designed where hybridization brings an EDANS donor and a quencher into close proximity, resulting in a decrease in fluorescence.

-

DNA Mutation Detection: FRET-based assays have been developed for the detection of single nucleotide polymorphisms (SNPs) and other mutations.[28][29]

-

Protein-Protein Interactions: FRET can be employed to study the dynamics of protein interactions and conformational changes in real-time.[28]

The sensitivity and homogenous nature of FRET assays make them particularly amenable to automation and high-throughput screening formats, which are essential in modern drug discovery.[28][30]

VI. Conclusion

The successful application of EDANS sodium salt in FRET-based assays hinges on a solid understanding of its spectral properties and a methodical approach to quencher selection and validation. By carefully considering spectral overlap, elucidating the quenching mechanism, and optimizing assay conditions, researchers can develop robust and sensitive tools for a wide range of biological investigations, from fundamental research to drug development.

References

-

Jena Bioscience. (n.d.). Spectral Properties and Quenching Range of Black Hole Quencher BHQ-1™, BHQ-2™ & BHQ-10™. Retrieved from [Link]

-

LifeTein. (2025, June 12). Fluorescent Labeling Pairs with EDANS and DABCYL. LifeTein Peptide Blog. Retrieved from [Link]

-

Martins, D., et al. (2019). Intermolecular Quenching of Edans/Dabcyl Donor–Acceptor FRET Pair. Molbank, 2019(4), M1092. Retrieved from [Link]

-

metabion. (n.d.). Dabcyl. Retrieved from [Link]

-

Guo, J., et al. (2014). Spectral properties of EDANS-Dabcyl pair and the flowchart of the experimental design. figshare. Retrieved from [Link]

-

Guo, J., et al. (2014). Spectral properties of EDANS-Dabcyl pair and the flowchart of the experimental design. ResearchGate. Retrieved from [Link]

-

Martins, D., et al. (2019). Intermolecular Quenching of Edans/Dabcyl Donor–Acceptor FRET Pair. MDPI. Retrieved from [Link]

-

Klöck, C., et al. (2018). Hydrodabcyl: A Superior Hydrophilic Alternative to the Dark Fluorescence Quencher Dabcyl. Analytical Chemistry, 90(21), 12613-12617. Retrieved from [Link]

-

Biosyntan GmbH. (n.d.). FRET Systems. Retrieved from [Link]

-

Coleman, K. E., et al. (2019). A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome. STAR protocols, 1(3), 100185. Retrieved from [Link]

-

ResearchGate. (n.d.). Absorption and emission of DABCYL with the different methods. Retrieved from [Link]

-

Wikipedia. (n.d.). Quenching (fluorescence). Retrieved from [Link]

-